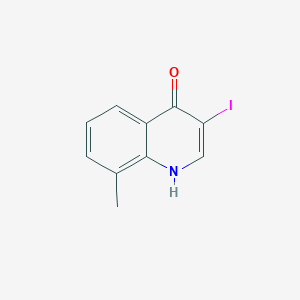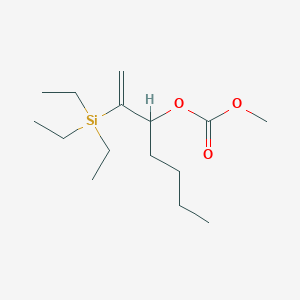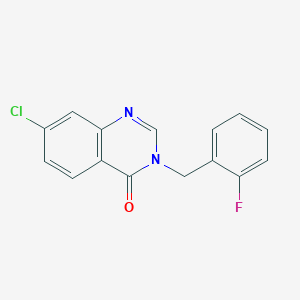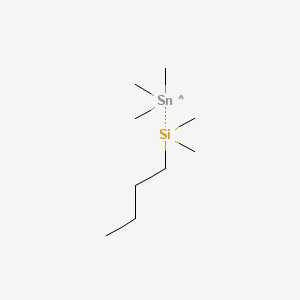
3-Iodo-8-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-8-metilquinolin-4(1H)-ona: es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto presenta un átomo de yodo en la posición 3, un grupo metilo en la posición 8 y un grupo cetona en la posición 4 del anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Iodo-8-metilquinolin-4(1H)-ona típicamente involucra la yodación de 8-metilquinolin-4(1H)-ona. La reacción se puede llevar a cabo utilizando yodo y un agente oxidante como el yodato de potasio en un medio ácido. Las condiciones de reacción a menudo incluyen:
Temperatura: Temperatura ambiente a 80 °C
Solvente: Ácido acético o etanol
Tiempo de reacción: 2-6 horas
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría reacciones de yodación similares con condiciones optimizadas para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Iodo-8-metilquinolin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos.
Oxidación y reducción: El grupo cetona se puede reducir a un alcohol, o el compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Acoplamiento: Reacciones de acoplamiento catalizadas por paladio utilizando reactivos como haluros de arilo.
Productos principales
Sustitución: Derivados con diferentes grupos funcionales que reemplazan el átomo de yodo.
Oxidación: Derivados de quinolina con grupos adicionales que contienen oxígeno.
Reducción: Derivados de alcohol del compuesto original.
Acoplamiento: Compuestos biarílicos o heteroarílicos.
Aplicaciones Científicas De Investigación
3-Iodo-8-metilquinolin-4(1H)-ona tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis de derivados de quinolina más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción específico para 3-Iodo-8-metilquinolin-4(1H)-ona no está bien documentado. Los derivados de quinolina generalmente ejercen sus efectos al interactuar con varios objetivos moleculares, como enzimas, receptores y ADN. El átomo de yodo y el grupo cetona pueden desempeñar papeles cruciales en la unión a estos objetivos y la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 7-Bromo-3-iodo-8-metilquinolin-4-ol
- 5-Bromo-3-iodo-8-metilquinolin-4-ol
- 6-Fluoro-3-iodo-8-metilquinolin-4-ol
Unicidad
3-Iodo-8-metilquinolin-4(1H)-ona es único debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de yodo en la posición 3 y el grupo cetona en la posición 4 lo diferencia de otros derivados de quinolina, lo que podría conducir a una reactividad y actividad biológica únicas.
Propiedades
IUPAC Name |
3-iodo-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAISEFBWZRWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)

![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)


